molecular formula C14H15NO5S2 B2549186 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1251609-65-0

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2549186
CAS RN: 1251609-65-0
M. Wt: 341.4
InChI Key: ZRDKZKLFTDOSKQ-UHFFFAOYSA-N
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Description

The compound "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are often explored for their potential in medical applications, such as antimicrobial agents and enzyme inhibitors. The structure of the compound suggests it may have interesting interactions with biological systems due to the presence of a thiophene ring, a dihydrobenzodioxine moiety, and a sulfonamide group.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar sulfonamide derivatives have been synthesized for biological evaluation. For instance, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were designed and synthesized, revealing the importance of the sulfonamide structure in enhancing inhibitory activities . This suggests that the synthesis of sulfonamide derivatives is a strategic approach in the development of new pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a sulfonamide group is known to be significant for the interaction with biological targets. For example, the sulfonamide group in the compounds studied in paper was essential for the advancement of inhibitory activities against protein kinases and angiogenesis. This indicates that the sulfonamide group in "this compound" could play a key role in its biological interactions.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often related to their biological mechanisms of action. For instance, the inhibition of carbonic anhydrase by sulfonamides, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, involves the formation of a reversible complex with the enzyme, which is a reaction critical for the observed pharmacological effect . This suggests that "this compound" may also engage in specific chemical reactions with its biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the Schiff base ligand N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide forms complexes with various metals, leading to different supramolecular architectures and properties . These properties, such as solubility, stability, and photoluminescence, are important for the practical applications of these compounds. The specific properties of "this compound" would need to be experimentally determined to fully understand its potential applications.

Scientific Research Applications

Ocular Hypotensive Activity

One key area of research has involved the investigation of benzo[b]thiophene sulfonamide derivatives for their potential ocular hypotensive activity, which could be beneficial in the treatment of glaucoma. Among these derivatives, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have demonstrated significant ocular hypotensive effects, making them candidates for clinical evaluation (Graham et al., 1989).

Antibacterial and Antifungal Activity

Research has also been conducted on the antibacterial and antifungal activities of novel cycloalkylthiophene Schiff bases and their metal complexes. These compounds have shown effectiveness against various pathogenic strains, suggesting their potential as antibacterial and antifungal agents (Altundas et al., 2010).

Enzyme Inhibition

Another significant area of research involves the synthesis and biological screening of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety. These compounds have been evaluated for their inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. Some derivatives were found to be effective inhibitors of these enzymes, indicating their potential therapeutic applications (Irshad et al., 2016).

Drug Metabolism

The application of biocatalysis to drug metabolism has been explored through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. Using microbial-based systems, researchers have been able to produce significant amounts of metabolites for further investigation, which is crucial for understanding drug action and optimizing therapeutic efficacy (Zmijewski et al., 2006).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c16-12(10-3-6-21-9-10)8-15-22(17,18)11-1-2-13-14(7-11)20-5-4-19-13/h1-3,6-7,9,12,15-16H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDKZKLFTDOSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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